molecular formula C7H14ClNO3 B2961522 3-Methoxypiperidine-3-carboxylic acid hydrochloride CAS No. 2094113-33-2

3-Methoxypiperidine-3-carboxylic acid hydrochloride

Cat. No.: B2961522
CAS No.: 2094113-33-2
M. Wt: 195.64
InChI Key: VIDBCGZNAUTUGT-UHFFFAOYSA-N
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Description

3-Methoxypiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . This compound features both a methoxy group and a carboxylic acid functional group on its piperidine ring, making it a versatile intermediate for the synthesis of more complex molecules. Researchers can leverage this scaffold in the exploration of potential central nervous system (CNS) active agents, as similar piperidine-3-carboxylic acid derivatives, such as nipecotic acid, are known as potent inhibitors of gamma-aminobutyric acid (GABA) uptake . The development of GABA uptake inhibitors is a significant area of investigation for treating neurological disorders such as epilepsy, Parkinson's disease, and Huntington's disease . The structural motifs present in this compound are highly relevant for constructing potential pharmacologically active substances. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxypiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDBCGZNAUTUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with methoxy and carboxylic acid groups. . The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methoxypiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents on the piperidine ring significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Methylpiperidine-3-carboxylic acid 3-methyl C₈H₁₃NO₂ 155.19 116140-22-8 Intermediate in peptide synthesis
3-Ethylpiperidine-3-carboxylic acid HCl 3-ethyl C₉H₁₆ClNO₂ 213.68 1332529-30-2 Research in metabolic disorders
2-Methylpiperidine-3-carboxylic acid HCl 2-methyl (ring position) C₈H₁₄ClNO₂ 199.66 1220040-26-5 Potential CNS activity modulator
1-Methylpiperidine-3-carboxylic acid HCl 1-methyl (N-position) C₈H₁₄ClNO₂ 199.66 19999-64-5 Antibacterial agent precursor
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl 6-CF₃ C₈H₁₁ClF₃NO₂ 265.63 2007916-57-4 High lipophilicity for CNS penetration
Target Compound : 3-Methoxypiperidine-3-carboxylic acid HCl 3-methoxy C₈H₁₄ClNO₃ 213.66 Not explicitly listed Hypothesized enhanced solubility and stability

Key Observations :

  • Substituent Effects: The 3-methyl and 3-ethyl analogs () exhibit lower molecular weights compared to the methoxy derivative, which may result in differences in membrane permeability.
  • Positional Isomerism : 2-Methyl and 1-methyl derivatives () demonstrate how substituent placement alters steric and electronic environments. For example, N-methylation (1-methyl) may reduce basicity of the piperidine nitrogen, affecting salt formation and solubility .
  • Methoxy vs. Carbomethoxy : Methyl 4-oxopiperidine-3-carboxylate hydrochloride () contains an ester group instead of a free carboxylic acid, which could influence metabolic stability and hydrolysis rates .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. The methoxy group in the target compound may further enhance solubility compared to alkyl-substituted analogs (e.g., 3-methyl or 3-ethyl) due to increased polarity .
  • Stability : Acid stability varies with substituent electron effects. For instance, ester-containing analogs () are prone to hydrolysis under acidic conditions, whereas carboxylic acid salts (e.g., ) exhibit greater stability .

Biological Activity

3-Methoxypiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H14ClNO3C_7H_{14}ClNO_3 and a molecular weight of 195.64 g/mol. Its structure features a piperidine ring with a methoxy group and a carboxylic acid functional group, which are critical for its biological activity. The hydrochloride form enhances solubility, making it suitable for various applications in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive pathogens, including:

  • Staphylococcus aureus
  • Enterococcus faecium
  • Streptococcus pneumoniae

These studies highlight its potential as an antibacterial agent, particularly against strains resistant to conventional antibiotics .

2. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inducing apoptosis in cancer cell lines, particularly in models of hypopharyngeal tumors. The compound's mechanism involves the activation of specific receptors that stimulate cell proliferation and resistance to apoptosis, which are critical pathways in cancer progression .

3. Antidepressant Effects

There is emerging evidence suggesting that derivatives of piperidine, including this compound, may possess antidepressant activities. These effects are thought to be mediated through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : The compound may act on muscarinic acetylcholine receptors, influencing neuronal signaling pathways involved in mood regulation and cognitive function .
  • Enzymatic Pathways : It may inhibit or activate specific enzymes related to cancer metabolism and microbial resistance mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
3-Methoxypiperidine hydrochloride688809-94-11.00Lacks carboxylic acid functionality
(S)-3-Methoxypiperidine hydrochloride688809-96-31.00Enantiomeric form; potential differences in activity
3-Ethoxypiperidine hydrochloride1159826-79-50.97Contains an ethoxy group instead of methoxy
3-(Pentyloxy)piperidine hydrochloride1220021-68-00.97Longer alkoxy chain may influence lipophilicity

This table illustrates how variations in functional groups can influence the pharmacological properties of piperidine derivatives.

Case Studies

Several case studies have been published that demonstrate the efficacy of this compound:

  • Anticancer Study : A study involving FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than the reference drug bleomycin, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Clinical trials have shown that this compound can inhibit the growth of antibiotic-resistant bacterial strains, providing a new avenue for treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxypiperidine-3-carboxylic acid hydrochloride, and what methodological considerations are critical for yield optimization?

  • Methodology : Multi-step organic synthesis is typically required, involving protection/deprotection strategies for the piperidine ring and carboxylic acid group. For example, tert-butoxycarbonyl (Boc) protection of the amine group (as seen in related piperidine derivatives) can prevent unwanted side reactions during functionalization . Key steps include:

  • Selective methoxylation at the 3-position using nucleophilic substitution or metal-catalyzed coupling.
  • Acidic hydrolysis to generate the carboxylic acid moiety, followed by HCl salt formation.
  • Purification via recrystallization or column chromatography.
    • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH during salt formation to maximize crystallinity .

Q. What safety protocols and storage conditions are advised for handling this compound?

  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Work in a fume hood to minimize exposure to aerosols or dust .
  • Storage : Store in a tightly sealed container at 2–8°C in a dry environment to prevent hydrolysis or degradation. Avoid incompatible materials (strong oxidizers, bases) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming purity?

  • Characterization :

  • NMR (¹H/¹³C) to verify substitution patterns on the piperidine ring and methoxy/carboxylic acid groups.
  • FTIR to confirm carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Mass spectrometry (MS) for molecular ion validation .
    • Purity Assessment : Use HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times with authenticated reference standards .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Use buffered solutions (pH 3–6) to assess hydrolytic stability, as the carboxylic acid group may undergo pH-dependent decomposition.
  • For long-term storage, lyophilization or inert atmosphere packaging can reduce oxidative degradation .

Q. How to resolve contradictions in reported reactivity data for this compound in nucleophilic substitution or coupling reactions?

  • Approach :

  • Perform controlled experiments under standardized conditions (solvent, temperature, catalyst). For example, compare reaction outcomes using palladium vs. copper catalysts.
  • Use computational modeling (DFT calculations) to predict reactive sites on the piperidine ring and identify steric/electronic barriers .
  • Validate results with kinetic studies (e.g., variable-temperature NMR) to elucidate reaction mechanisms .

Q. What analytical strategies mitigate challenges in detecting trace impurities or stereoisomers in synthesized batches?

  • Strategies :

  • Employ hyphenated techniques like LC-MS or GC-MS to identify low-abundance impurities (e.g., des-methyl byproducts or ring-opening products) .
  • Chiral HPLC or capillary electrophoresis to separate enantiomers, as improper stereocontrol during synthesis may yield undesired isomers .
  • Use quantitative NMR (qNMR) with internal standards for impurity quantification .

Methodological Notes

  • Safety Data : While specific toxicity data for this compound is limited, assume hazards analogous to structurally similar piperidine derivatives (e.g., respiratory irritation, skin sensitization) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously, as minor variations can significantly impact outcomes .

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